molecular formula C19H35BrO2 B14310285 16-Bromohexadecyl prop-2-enoate CAS No. 112231-61-5

16-Bromohexadecyl prop-2-enoate

Cat. No.: B14310285
CAS No.: 112231-61-5
M. Wt: 375.4 g/mol
InChI Key: VXZFAKNAVCWMMH-UHFFFAOYSA-N
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Description

16-Bromohexadecyl prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromoalkyl chain and a vinyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Bromohexadecyl prop-2-enoate typically involves the esterification of hexadecanol with acrylic acid in the presence of a brominating agent. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:

    Esterification: Hexadecanol reacts with acrylic acid in the presence of a catalyst such as sulfuric acid to form hexadecyl prop-2-enoate.

    Bromination: The resulting ester is then treated with a brominating agent, such as phosphorus tribromide, to introduce the bromo group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

16-Bromohexadecyl prop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

    Polymerization: The vinyl group can also undergo polymerization to form polymers with unique properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic Addition: Reagents such as bromine or hydrogen chloride are used in the presence of a catalyst like aluminum chloride.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azidohexadecyl prop-2-enoate or thiocyanatohexadecyl prop-2-enoate can be formed.

    Addition Products: Products such as 1,2-dibromohexadecyl prop-2-enoate or 1-bromo-2-chlorohexadecyl prop-2-enoate can be obtained.

    Polymers: Poly(this compound) with varying molecular weights and properties can be synthesized.

Scientific Research Applications

16-Bromohexadecyl prop-2-enoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound can be used to modify the surface properties of materials, making them more hydrophobic or oleophobic.

    Biological Studies: It is used in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicinal Chemistry: The compound is explored for its potential use in drug delivery systems and as a building block for bioactive molecules.

Mechanism of Action

The mechanism of action of 16-Bromohexadecyl prop-2-enoate involves its interaction with various molecular targets. The bromo group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The vinyl group can participate in addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can alter the function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hexadecyl prop-2-enoate: Lacks the bromo group, making it less reactive in nucleophilic substitution reactions.

    16-Chlorohexadecyl prop-2-enoate: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and properties.

    16-Iodohexadecyl prop-2-enoate: Contains an iodo group, which is more reactive than the bromo group in certain reactions.

Uniqueness

16-Bromohexadecyl prop-2-enoate is unique due to the presence of both a bromoalkyl chain and a vinyl ester group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.

Properties

CAS No.

112231-61-5

Molecular Formula

C19H35BrO2

Molecular Weight

375.4 g/mol

IUPAC Name

16-bromohexadecyl prop-2-enoate

InChI

InChI=1S/C19H35BrO2/c1-2-19(21)22-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20/h2H,1,3-18H2

InChI Key

VXZFAKNAVCWMMH-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCCCCCCCCCCCCBr

Origin of Product

United States

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